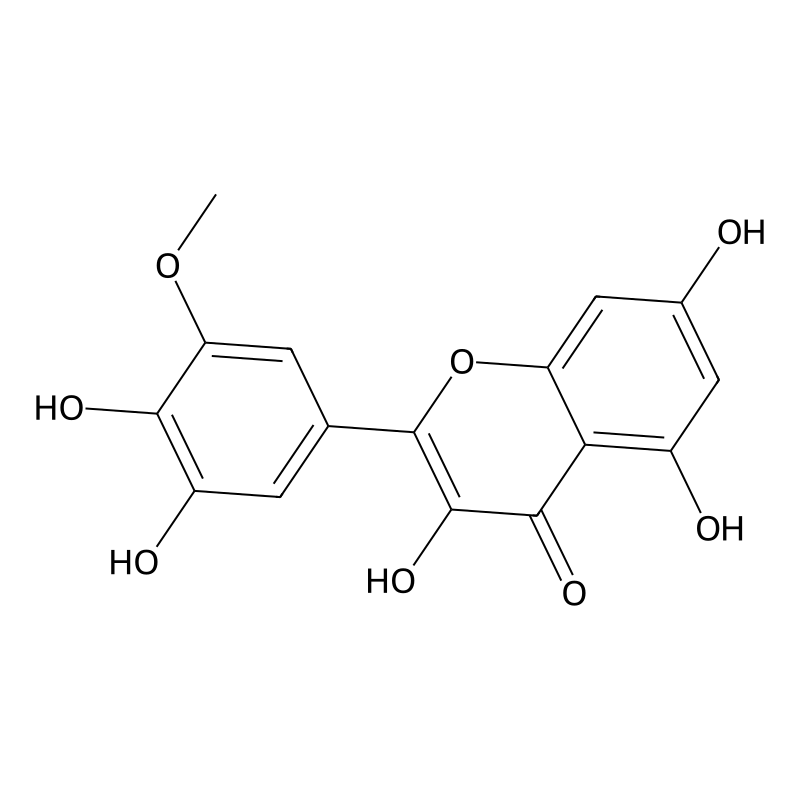Laricitrin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Anti-Cancer Properties
Several studies suggest laricitrin's potential as an anti-cancer agent. Research indicates its ability to:
- Inhibit cancer cell proliferation: Laricitrin may hinder the growth and multiplication of cancer cells in various types of cancer, including lung, breast, and colon cancers [].
- Induce cell cycle arrest: Studies suggest laricitrin can arrest cancer cells in specific stages of the cell cycle, preventing their uncontrolled growth [].
- Enhance the efficacy of chemotherapeutic drugs: Laricitrin may work synergistically with existing cancer treatments like cisplatin, potentially improving their effectiveness [].
These findings warrant further investigation to explore the potential of laricitrin as a standalone or complementary therapy in cancer treatment.
Anti-Inflammatory and Antioxidant Effects
Laricitrin also exhibits potential anti-inflammatory and antioxidant properties. Studies suggest it can:
- Suppress the production of inflammatory mediators: Laricitrin may inhibit the production of pro-inflammatory cytokines like interleukin-6 and interleukin-8, contributing to its anti-inflammatory potential [].
- Reduce oxidative stress: Laricitrin's antioxidant properties may help combat the harmful effects of free radicals, potentially protecting cells from damage [].
These findings suggest laricitrin's potential role in managing inflammatory conditions and protecting against oxidative stress-related diseases.
Skin Protection
Research also explores laricitrin's potential benefits for skin health. Studies indicate it may:
Laricitrin is primarily found in red grapes and certain berries, such as Vaccinium uliginosum (bog bilberries). It is a phenolic compound that contributes to the health benefits of wine and other plant-based foods. The chemical formula for Laricitrin is C₁₆H₁₁O₈, and its structure features multiple hydroxyl groups that are essential for its biological activity .
Laricitrin undergoes several important chemical transformations:
- Formation: It is synthesized from myricetin through the action of the enzyme myricetin O-methyltransferase. This process involves the addition of methyl groups to the hydroxyl groups present in myricetin .
- Methylation: Laricitrin can be further methylated by laricitrin 5'-O-methyltransferase to produce syringetin, another flavonoid compound .
The general reaction can be summarized as:
Laricitrin exhibits a range of biological activities that are of interest in pharmacological research:
- Antioxidant Properties: It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells .
- Anti-tumor Effects: Research indicates that Laricitrin may ameliorate the suppressive effects of lung cancer on dendritic cells, enhancing their differentiation and maturation .
- Anti-inflammatory Activity: The compound has been linked to reducing inflammation, which is crucial in various chronic diseases .
The synthesis of Laricitrin can occur naturally through enzymatic processes in plants or can be achieved through synthetic methods in the laboratory. Key methods include:
- Enzymatic Synthesis: Utilizing specific enzymes like myricetin O-methyltransferase for natural production.
- Chemical Synthesis: Laboratory synthesis may involve starting from myricetin and employing methylation reactions using methyl donors such as S-Adenosyl-L-methionine.
Laricitrin has several potential applications:
- Nutraceuticals: Due to its antioxidant properties, it can be used in dietary supplements aimed at improving health.
- Pharmaceuticals: Its anti-cancer properties make it a candidate for drug development targeting tumor suppression.
- Food Industry: As a natural preservative or additive due to its antioxidant capabilities, it may enhance the shelf life and health benefits of food products .
Studies on Laricitrin have explored its interactions with various biological systems:
- Cellular Studies: Research indicates that Laricitrin can modulate inflammatory pathways and enhance immune responses in dendritic cells .
- Synergistic Effects: When combined with other flavonoids or compounds, Laricitrin may exhibit enhanced bioactivity, making it a subject of interest for combination therapies in cancer treatment .
Laricitrin shares structural and functional similarities with other flavonoids. Here are some comparable compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Myricetin | C₁₅H₁₀O₇ | Precursor to Laricitrin |
| Syringetin | C₁₆H₁₂O₇ | Result of Laricitrin methylation |
| Quercetin | C₁₅H₁₀O₄ | Known for anti-inflammatory properties |
| Rutin | C₂₄H₂₄O₁⁴ | A glycoside form with strong antioxidant effects |
Uniqueness of Laricitrin
What sets Laricitrin apart from these similar compounds is its specific methylation pattern and its resultant biological activities. While many flavonoids exhibit antioxidant properties, Laricitrin's particular ability to enhance dendritic cell function and potentially suppress tumor growth makes it a unique candidate for further research in both nutritional and therapeutic contexts.
XLogP3
Boiling Point
Density
Wikipedia
Use Classification
Dates
2. Lätti AK, Jaakola L, Riihinen KR, Kainulainen PS. Anthocyanin and flavonol variation in bog bilberries (Vaccinium uliginosum L.) in Finland. J Agric Food Chem. 2010 Jan 13;58(1):427-33. doi: 10.1021/jf903033m. PMID: 20000402.








